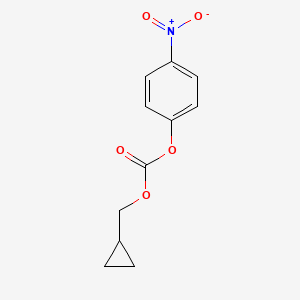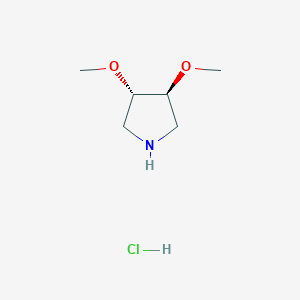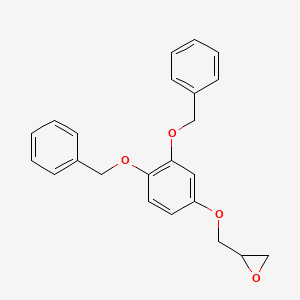
Cyclobutyl 4-nitrophenyl carbonate
Overview
Description
Cyclobutyl 4-nitrophenyl carbonate is a chemical compound used for medicinal purposes . It contains a cyclobutyl group, which is a type of cycloalkane that consists of a ring of four carbon atoms .
Synthesis Analysis
The synthesis of compounds similar to Cyclobutyl 4-nitrophenyl carbonate, such as carbamates of 4-nitrophenylchloroformate, has been achieved through simple nucleophilic substitution reactions . Another paper discusses the use of 4-Nitrophenyl Chloroformate as a versatile coupling reagent .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) is a commonly used reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction .Scientific Research Applications
Kinetic and Mechanistic Studies
Kinetics of Aminolysis
Cyclobutyl 4-nitrophenyl carbonate is useful in kinetic studies, particularly in the aminolysis of 4-nitrophenyl carbonates. Castro et al. (2003) investigated the kinetics and mechanisms of aminolysis reactions in aqueous ethanol, providing insights into reaction rates and the influence of different substituents on these rates (Castro, Andújar, Toro, & Santos, 2003).
Catalytic Antibody Studies
Gallacher et al. (1991) used derivatives of 4-nitrophenyl carbonate for the development of polyclonal antibody preparations with Michaelian catalytic properties. These studies contribute to understanding the catalytic abilities of antibodies (Gallacher et al., 1991).
Investigation of Reaction Mechanisms
Studies by Castro et al. (2014) on the kinetics of reactions involving secondary alicyclic amines with bis(4-nitrophenyl) carbonate provide fundamental insights into the concerted nature of these reactions (Castro, Aliaga, Gazitúa, Pavez, & Santos, 2014).
Chemical Modifications and Applications
Modification of Polymers
Ramírez et al. (1995) explored the modification of dextran with 4-nitrophenyl chloroformate, a process relevant to the functionalization of polymers. This research has implications for the development of materials with specific chemical properties (Ramírez, Sánchez-Chaves, & Arranz, 1995).
Hydrolytic Activity of Catalytic Antibodies
Resmini et al. (1997) characterized the hydrolytic activity of polyclonal catalytic antibodies, using 4-nitrophenyl carbonate derivatives as substrates. Their findings contribute to the understanding of enzyme mimicry in antibodies (Resmini, Vigna, Simms, Barber, Hagi-Pavli, Watts, Verma, Gallacher, & Brocklehurst, 1997).
Environmental and Analytical Applications
Environmental Impact Studies
Zieris et al. (1988) conducted a study on the long-term effects of 4-nitrophenol in an outdoor synthetic aquatic ecosystem. This research is crucial for understanding the environmental impacts of nitrophenyl compounds (Zieris, Feind, & Huber, 1988).
Analytical Methods Development
Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the quantitation of 4-nitrophenol and its conjugates, demonstrating the analytical applications of 4-nitrophenyl carbonates (Almási, Fischer, & Perjési, 2006).
Safety and Hazards
Future Directions
Activated carbonates, including 4-nitrophenyl carbonates, have been used to enable the synthesis of differentiated polycarbonate resins via melt transcarbonation . This suggests potential future directions in the development of new materials. Additionally, the reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials, indicating its importance in the field of nanotechnology .
properties
IUPAC Name |
cyclobutyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVIUIVJMSGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252850 | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
CAS RN |
276697-74-6 | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276697-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

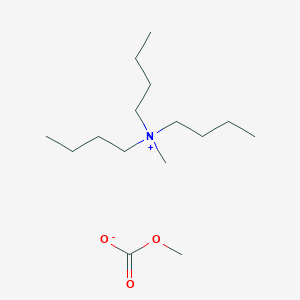

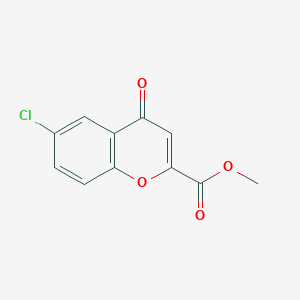
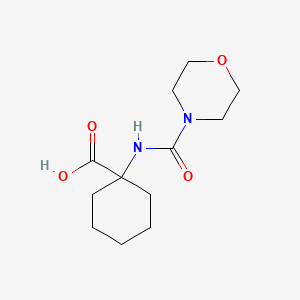
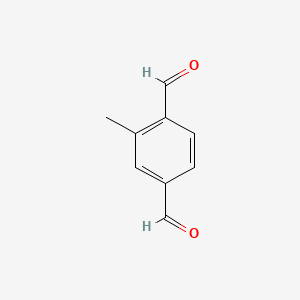
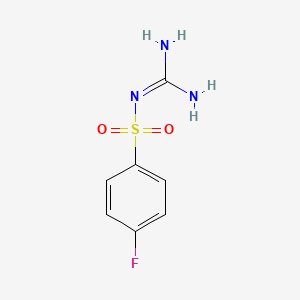
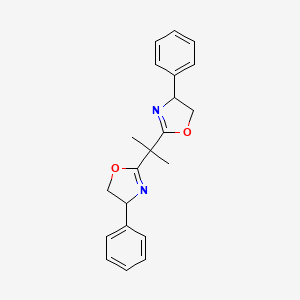
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)


